molecular formula C15H16BrN3O2 B6167677 8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one CAS No. 1386874-33-4

8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one

Cat. No.: B6167677
CAS No.: 1386874-33-4
M. Wt: 350.2
InChI Key:
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Description

8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one is a synthetic organic compound with a molecular formula of C14H14BrN3O2 and a molecular weight of 336.184 g/mol . This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-bromoquinoline and (S)-2-methoxypropylamine.

    Formation of Intermediate: The 8-bromoquinoline is reacted with (S)-2-methoxypropylamine under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the imidazoquinoline core structure.

    Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

    Cyclization and Ring-Opening: Catalysts such as acids or bases are employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinolines, oxidized or reduced derivatives, and cyclized or ring-opened compounds .

Scientific Research Applications

8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one is unique due to the presence of both the (2S)-2-methoxypropyl and 3-methyl groups, which may confer distinct biological activities and chemical properties compared to its analogs .

Properties

CAS No.

1386874-33-4

Molecular Formula

C15H16BrN3O2

Molecular Weight

350.2

Purity

95

Origin of Product

United States

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